

Nicofluprole chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

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Nicofluprole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicofluprole is a novel phenylpyrazole insecticide developed for broad-spectrum pest control. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis, based on patent literature, are presented alongside a representative bioassay protocol for evaluating its insecticidal activity. The guide also includes visualizations of the synthetic pathway and its mode of action on GABA-gated chloride channels to facilitate a deeper understanding for research and development purposes.

Chemical Structure and Identification

Nicofluprole is a complex synthetic organic molecule belonging to the phenylpyrazole class of insecticides. Its chemical structure is characterized by a central pyrazole ring linked to a dichlorinated phenyl group and a substituted pyridine ring.

Table 1: Chemical Identification of Nicofluprole[1][2]



| Identifier | Value | |
|-------------------|---|--|
| IUPAC Name | 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide | |
| CAS Number | 1771741-86-6 | |
| Molecular Formula | C22H14Cl3F7N4O | |
| SMILES | CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N= C3)C4=C(C=C(C=C4CI)C(C(F)(F)F)(C(F) (F)F)F)CI)CI | |
| InChI | InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 | |
| InChlKey | RPBDWSJEUSGUGU-UHFFFAOYSA-N | |

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **Nicofluprole** are not extensively available in the public domain.[3] The following table summarizes the available computed and qualitative data.

Table 2: Physicochemical Properties of Nicofluprole

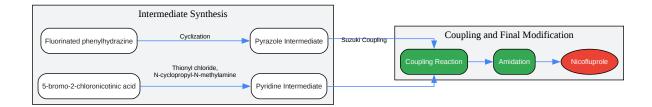


| Property | Value | Source |
|--------------------------------|--------------------|-------------------|
| Molecular Weight | 589.7 g/mol | PubChem[2] |
| Appearance | Solid (presumed) | General knowledge |
| Melting Point | Data not available | AERU[3] |
| Boiling Point | Data not available | AERU[3] |
| Water Solubility | Data not available | AERU[3] |
| Solubility in Organic Solvents | Data not available | AERU[3] |
| рКа | Data not available | AERU[3] |
| Vapor Pressure | Data not available | AERU[3] |
| Henry's Law Constant | Data not available | AERU[3] |

Synthesis of Nicofluprole

The synthesis of **Nicofluprole** involves a multi-step process, as detailed in the patent literature (WO2015067646A1). The key steps involve the formation of the pyrazole and pyridine ring systems, followed by their coupling.

Synthetic Workflow



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Caption: Synthetic workflow for Nicofluprole.



Experimental Protocol: Synthesis of 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide (Nicofluprole)

The following protocol is a representative synthesis based on the general procedures described in patent WO2015067646A1.

Step 1: Synthesis of the Pyrazole Intermediate

- A solution of the appropriately substituted fluorinated phenylhydrazine is reacted with a suitable cyclizing agent, such as a malonaldehyde equivalent, in a solvent like ethanol.
- The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pyrazole intermediate.

Step 2: Synthesis of the Pyridine Intermediate

- To a solution of 5-bromo-2-chloronicotinic acid in a suitable solvent such as dichloromethane, oxalyl chloride or thionyl chloride is added dropwise at 0 °C.
- The reaction is stirred at room temperature for a few hours.
- The solvent is evaporated, and the resulting acid chloride is dissolved in dichloromethane and treated with N-cyclopropyl-N-methylamine and a base like triethylamine.
- The reaction mixture is stirred at room temperature overnight.
- The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude pyridine intermediate, which can be used in the next step without further purification.

Step 3: Suzuki Coupling



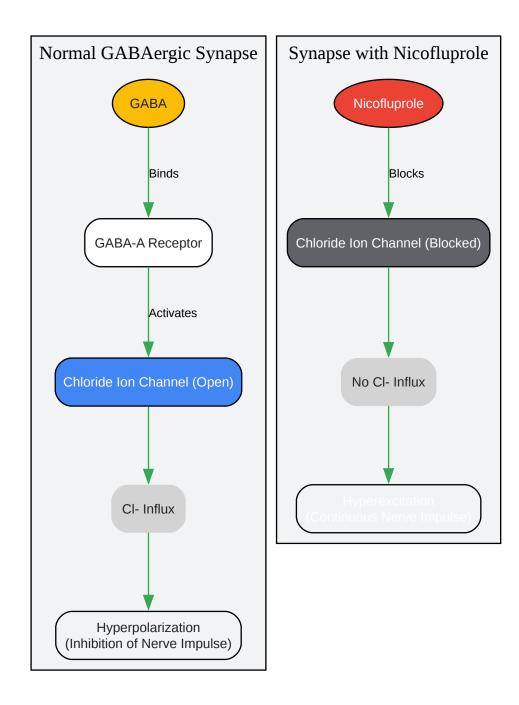
- The pyrazole intermediate and the pyridine intermediate are dissolved in a solvent system such as a mixture of toluene, ethanol, and water.
- A palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, such as sodium carbonate, are added.
- The reaction mixture is heated to reflux under an inert atmosphere for several hours.
- After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl
 acetate.
- The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford Nicofluprole.

Mechanism of Action

Nicofluprole, as a member of the phenylpyrazole insecticide class, primarily targets the central nervous system of insects. Its mode of action involves the non-competitive antagonism of GABA (y-aminobutyric acid)-gated chloride channels.

Signaling Pathway





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Caption: Mechanism of action of **Nicofluprole** at the GABAergic synapse.

In a normal insect neuron, the binding of the neurotransmitter GABA to its receptor (GABA-A receptor) opens a chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which inhibits the transmission of nerve impulses.



Nicofluprole binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding event blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a disruption of the inhibitory signal, leading to prolonged neuronal excitation, convulsions, paralysis, and ultimately the death of the insect.

Representative Experimental Protocol: Insecticidal Bioassay

As specific bioassay protocols for **Nicofluprole** are not readily available, a general method for assessing the toxicity of an insecticide against a model insect, such as the fruit fly (Drosophila melanogaster), is provided below.

Objective: To determine the median lethal concentration (LC₅₀) of **Nicofluprole** against adult fruit flies.

Materials:

- Nicofluprole stock solution of known concentration.
- Solvent for dilution (e.g., acetone with a small percentage of a surfactant like Triton X-100).
- Sucrose solution (e.g., 5%).
- Adult fruit flies (2-5 days old).
- Vials or small containers with foam stoppers.
- Micropipettes.
- Filter paper discs.

Procedure:

 Preparation of Test Solutions: Prepare a serial dilution of the Nicofluprole stock solution in the chosen solvent to obtain a range of desired concentrations. A negative control (solvent only) should also be prepared.



- Dosing: Apply a standard volume (e.g., $50 \, \mu L$) of each test solution and the control solution to a filter paper disc and allow the solvent to evaporate completely.
- Exposure: Place the treated filter paper disc at the bottom of a vial. Introduce a known number of adult fruit flies (e.g., 20-25) into each vial. Provide a food source by placing a cotton ball soaked in the sucrose solution on the foam stopper.
- Incubation: Maintain the vials under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12 hour light:dark cycle).
- Mortality Assessment: Record the number of dead or moribund flies at specific time points (e.g., 24, 48, and 72 hours) after exposure.
- Data Analysis: Use the mortality data to calculate the LC₅₀ value using probit analysis or another suitable statistical method.

Conclusion

Nicofluprole is a potent phenylpyrazole insecticide with a well-defined chemical structure and a specific mode of action targeting the insect nervous system. While detailed physicochemical data remains limited in the public sphere, the synthetic pathway is accessible through patent literature. The information and protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of agrochemistry and drug development to further investigate and utilize this compound. Further studies are warranted to fully characterize its environmental fate and toxicological profile.

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References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Nicofluprole | C22H14Cl3F7N4O | CID 134590429 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. Nicofluprole (Ref: BCS-CY39089) [sitem.herts.ac.uk]
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